Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate
Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate
Brand Name:
Vulcanchem
CAS No.:
1248730-88-2
VCID:
VC0108952
InChI:
InChI=1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27)
SMILES:
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula:
C23H35N3O4
Molecular Weight:
417.55
Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate
CAS No.: 1248730-88-2
Cat. No.: VC0108952
Molecular Formula: C23H35N3O4
Molecular Weight: 417.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248730-88-2 |
|---|---|
| Molecular Formula | C23H35N3O4 |
| Molecular Weight | 417.55 |
| IUPAC Name | benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |
| Standard InChI Key | ALNSORIFMQKXTJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator